

A Comparative Guide to the Computational Analysis of Butene Isomer Stability

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Compound of Interest

Compound Name: 2,3,3-Trimethyl-1-butene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of butene isomers—1-butene, cis-2-butene, trans-2-butene, and isobutene—supported by experimental data and detailed computational methodologies. Understanding the relative stability of these simple alkenes is fundamental in various fields, from reaction mechanism studies to the development of force fields used in drug design.

Data Presentation: Relative Stabilities of Butene Isomers

The stability of butene isomers is primarily determined by two factors: the degree of substitution of the double bond and steric strain. More substituted alkenes are generally more stable due to hyperconjugation. Among disubstituted butenes, the trans isomer is more stable than the cis isomer due to reduced steric hindrance.

The following table summarizes the experimental gas-phase heats of formation for the four butene isomers. A lower heat of formation indicates greater stability. The relative energy of each isomer is provided with respect to the most stable isomer, trans-2-butene.

Isomer	Structure	Experimental Heat of Formation (kJ/mol)[1][2]	Relative Energy (kJ/mol)
1-Butene	<chem>CH2=CHCH2CH3</chem>	+0.1 ± 0.5	11.8
cis-2-Butene	<chem>cis-CH3CH=CHCH3</chem>	-7.0 ± 0.6	4.7
trans-2-Butene	<chem>trans-CH3CH=CHCH3</chem>	-11.7 ± 0.6	0.0
Isobutene	<chem>(CH3)2C=CH2</chem>	-17.7 ± 0.6	-6.0

Data sourced from the NIST Chemistry WebBook.

While a comprehensive, peer-reviewed table of computationally derived heats of formation for all four butene isomers using a single high-level method such as G3, CBS-QB3, or W1 is not readily available in a consolidated format, these methods are well-established for their high accuracy in predicting thermochemical data for small organic molecules. For instance, Gaussian-3 (G3) theory typically achieves an accuracy of within 1 kcal/mol (about 4 kJ/mol) for heats of formation.

Experimental Protocols: Computational Analysis of Butene Isomer Stability

This section details the methodology for performing a computational analysis of butene isomer stability using the Gaussian quantum chemistry software package. The protocol describes a geometry optimization followed by a frequency calculation to obtain the thermochemical data.

Objective: To calculate the gas-phase heats of formation of 1-butene, cis-2-butene, trans-2-butene, and isobutene at a specified level of theory and compare their relative stabilities.

Computational Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set is a common and cost-effective method for geometry optimization. For higher accuracy in energy calculations, composite methods like G3 or CBS-QB3 are recommended.

Software: Gaussian 09 or a later version.

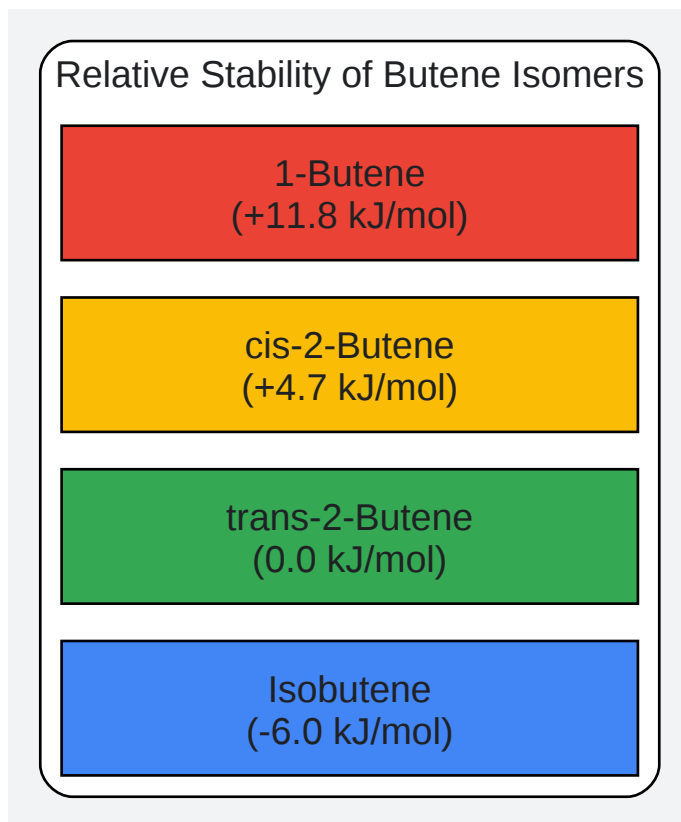
Workflow:

- Molecule Building:
 - Construct the 3D structure of each butene isomer using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).
 - Ensure the correct initial geometry for cis and trans isomers.
 - Save the initial coordinates of each isomer as a Gaussian input file (.gjf or .com).
- Geometry Optimization and Frequency Calculation:
 - For each isomer, set up a Gaussian input file for a geometry optimization followed by a frequency calculation. The #p keyword requests detailed output. The opt keyword requests a geometry optimization, and freq requests a frequency analysis.
 - A typical route section for a B3LYP calculation would be:
 - The input file structure is as follows:
- Analysis of Results:
 - Upon successful completion, examine the output file (.log or .out).
 - Confirm that the geometry optimization has converged by searching for "Optimization completed."
 - Verify that the frequency calculation yielded no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.
 - The calculated heat of formation at 298.15 K can be found in the thermochemistry section of the output file, typically labeled as "Sum of electronic and thermal Enthalpies=".
 - Extract the heat of formation for each isomer and calculate their relative energies.

Mandatory Visualization

The following diagram illustrates the logical relationship of the relative stabilities of the butene isomers based on experimental data. The y-axis represents the relative enthalpy, with lower

values indicating greater stability.



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Caption: Relative energy levels of butene isomers.

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References

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